

Clinical Trial Protocol: Masitinib in Alzheimer's Disease

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Compound Focus: Masitinib

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The core evidence for **masitinib** in mild-to-moderate Alzheimer's disease comes from the randomized, double-blind, placebo-controlled, phase 3 clinical trial AB09004 [1] [2]. The key design elements are summarized below.

Protocol Element	Description
ClinicalTrials.gov ID	NCT01872598 [1]
Study Design	Randomized, double-blind, placebo-controlled, two parallel-group (effectively run as separate studies) [1]
Patient Population	Patients aged ≥ 50 years with mild-to-moderate probable AD (MMSE score 12-25) on stable standard of care (cholinesterase inhibitor and/or memantine) [1]

| **Treatment Groups** | • **Masitinib** 4.5 mg/kg/day (n=182) vs. Placebo (n=176) • Independent group: **Masitinib** 4.5 → 6.0 mg/kg/day (n=186) vs. Placebo (n=91) [1] | | **Treatment Duration** | 24 weeks [1] | | **Primary Endpoints** | Multiple primary endpoints (tested at 2.5% significance level): • Least-squares mean change from baseline to week 24 in ADAS-Cog (11-item) • Least-squares mean change from baseline to week 24 in ADCS-ADL (23-item) [1] | | **Key Secondary Endpoints** | CIBIC-plus, MMSE, Clinical Dementia Rating Scale (CDR) [1] | | **Randomization & Masking** | Centralized via interactive web-response

system; minimization method with covariates (ADAS-cog, ADCS-ADL, MMSE severity, age). Patients and staff were masked [1] |

Efficacy Results from Phase 3 Trial (AB09004)

Masitinib 4.5 mg/kg/day demonstrated statistically significant benefits on cognitive and functional measures compared to placebo, in addition to standard of care [1] [3] [4].

Endpoint	Masitinib 4.5 mg/kg/day + SoC	Placebo + SoC	Between-Group Difference (97.5% CI)	P-value
ADAS-Cog (Change from Baseline)	-1.46 (95% CI: -2.46, -0.45) [1]	0.69 (95% CI: -0.36, 1.75) [1]	-2.15 (-3.48, -0.81) [1] [3]	0.0003 [1] [3]
ADCS-ADL (Change from Baseline)	1.01 (95% CI: -0.48, 2.50) [1]	-0.81 (95% CI: -2.36, 0.74) [1]	1.82 (-0.15, 3.79) [1]	0.038 [1]
Proportion reaching severe dementia (MMSE<10) at 24 weeks	--	--	--	0.0446 [4]

Subgroup analysis revealed a more pronounced cognitive benefit in patients with **mild AD (MMSE 21-25)**. In this group, **masitinib** treatment led to an improvement from baseline (LS Mean: -2.47), whereas the placebo group showed cognitive decline (LS Mean: 0.42), resulting in a significant between-group difference of -2.89 (p=0.0008) [3].

Protocol for Preclinical Neuroprotection Assessment

A May 2025 study established a protocol using serum Neurofilament Light Chain (NfL) as a biomarker to quantify **masitinib**'s neuroprotective effects in a neuroimmune-driven model [5] [6].

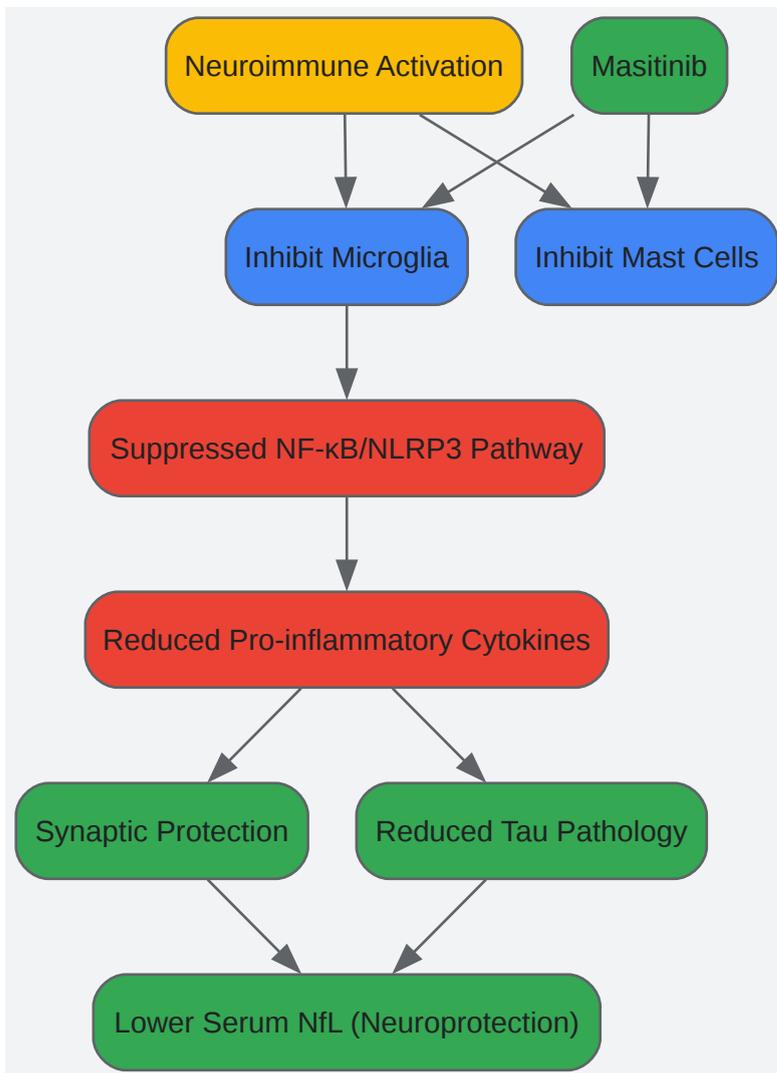
Protocol Element	Description
Objective	To assess the neuroprotective action of masitinib by measuring its effect on serum NfL, a biomarker of axonal damage, in a model of chronic neuroinflammation [6]
Experimental Model	Experimental Autoimmune Encephalitis (EAE) induced in female C57BL/6 mice via active MOG 35-55 peptide immunization (mimics aspects of MS and chronic neuroinflammation in AD) [5] [6]

| **Treatment Groups** | • EAE control (n=13) • **Masitinib** 50 mg/kg/day (M50, n=13) • **Masitinib** 100 mg/kg/day (M100, n=13) [6] | | **Treatment Schedule** | Treatment initiated 14 days post-EAE induction; continued for 15 days [6] | | **Blood Sampling for NfL** | Days -1, 8, and 15 (via tail vein or intracardiac puncture) [6] | | **Additional Assessments** | Cytokine quantification at day 15; clinical assessments and grip strength test [6] |

Key Preclinical Findings and Mechanistic Insights

- **Reduction in Neuronal Damage:** **Masitinib** treatment significantly limited NfL production relative to the control group. At day 8, the relative change in serum NfL was **43% and 60% lower for the M50 and M100 groups, respectively** ($p < 0.0001$) [6].
- **Suppression of Neuroinflammation:** **Masitinib**-treated EAE mice showed significantly lower concentrations of several pro-inflammatory cytokines (e.g., IL-1 β , TNF- α , KC/GRO) at day 15 compared to control [6].
- **Functional Benefit:** **Masitinib** treatment resulted in significantly less deterioration in grip strength at day 15 compared with control ($p < 0.001$), correlating neuroprotection with functional improvement [6].
- **Dual Mechanism of Action:** Independent research in a sporadic AD mouse model shows **masitinib** attenuates pathology by **reducing toxic hyperphosphorylated Tau, protecting synapses, and suppressing microglial activation** via the NF- κ B/NLRP3/caspase-1 signaling axis [3].

The following diagram illustrates the neuroimmune pathway targeted by **masitinib** and the subsequent neuroprotective effects, based on the described preclinical findings [3] [6].



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Future Development and Intellectual Property

- **Confirmatory Phase 3 Trial:** A confirmatory phase 3 study (AB21004) has been initiated. It will enroll **600 patients with mild AD** to evaluate **masitinib**'s effect on ADAS-Cog and ADCS-ADL [3] [2].
- **Regulatory Status:** **Masitinib** has received **FDA Fast Track designation** for Alzheimer's disease [7].
- **Intellectual Property:** A patent application for the use of **masitinib** in treating Alzheimer's disease has been filed. If granted, it is expected to provide market exclusivity **until 2041** [3].

Conclusion

Masitinib represents an innovative approach to treating Alzheimer's disease by targeting the innate neuroimmune system. Clinical and preclinical protocols confirm its potential for cognitive enhancement and neuroprotection. The ongoing confirmatory Phase 3 trial (AB21004) is designed to validate these findings and support regulatory approval.

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